2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE
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Overview
Description
2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines a triazinoindole moiety with a tetrahydroquinoline unit, connected via a sulfanyl linkage. The presence of these distinct structural elements imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the triazinoindole core, followed by the introduction of the sulfanyl group and the subsequent coupling with the tetrahydroquinoline unit. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazinoindole moiety can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the indole or quinoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may require catalysts like palladium on carbon or Lewis acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the triazinoindole moiety can lead to partially or fully reduced derivatives.
Scientific Research Applications
2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials or as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of 2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The triazinoindole moiety may interact with nucleic acids or proteins, while the tetrahydroquinoline unit could modulate enzyme activity or receptor binding. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE
- 2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL)ETHAN-1-ONE
Uniqueness
The uniqueness of 2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE lies in its specific combination of structural elements, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, or biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5OS/c1-2-26-18-12-6-4-10-16(18)20-21(26)23-22(25-24-20)29-14-19(28)27-13-7-9-15-8-3-5-11-17(15)27/h3-6,8,10-12H,2,7,9,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCIIWHLPXPNTAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)N4CCCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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